2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide is a complex organic compound that belongs to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide involves several steps. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields .
Chemical Reactions Analysis
2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like sodium hydroxide or potassium cyanide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.
Scientific Research Applications
2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which is crucial in the treatment of neurological disorders . Additionally, it inhibits the aggregation of β-amyloid proteins, which is significant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
2-[3-[2-(3,4-Dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide can be compared with other isoindoline-1,3-dione derivatives. Similar compounds include:
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity and applications.
Isoindoline derivatives: These compounds are important in the synthesis of bioactive molecules and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S.BrH/c1-15-10-11-18(12-16(15)2)26-25-27-22(14-31-25)17-6-5-7-19(13-17)28-23(29)20-8-3-4-9-21(20)24(28)30;/h3-14H,1-2H3,(H,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILJHBEFNDPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.